An In-depth Technical Guide on the History and Discovery of Ethyl Mandelate
An In-depth Technical Guide on the History and Discovery of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of ethyl mandelate. It includes detailed experimental protocols from early syntheses, a summary of its physical and spectroscopic data, and visualizations of its historical development and synthesis pathway.
Introduction
Ethyl mandelate, the ethyl ester of mandelic acid, is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its history is intrinsically linked to the discovery of its parent compound, mandelic acid, and the development of fundamental organic reactions such as esterification. This document traces the path from the initial isolation of the mandelate precursor to the synthesis and characterization of ethyl mandelate.
Historical Timeline and Discovery
The journey to the synthesis of ethyl mandelate began with the discovery of its precursor, mandelic acid.
1831: Discovery of Mandelic Acid
The German pharmacist Ferdinand Ludwig Winckler is credited with the discovery of mandelic acid in 1831. He isolated the compound by heating amygdalin, a substance extracted from bitter almonds, with diluted hydrochloric acid. The name "mandelic acid" is derived from the German word for almond, "Mandel".
Late 19th Century: Advancements in Synthesis
Following its discovery, various methods for the synthesis of mandelic acid were developed. A common laboratory preparation involves the acid-catalysed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde.
1895: The Advent of Fischer-Speier Esterification
The direct synthesis of esters from carboxylic acids and alcohols was revolutionized in 1895 when Emil Fischer and Arthur Speier described a straightforward and effective method known as Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing a carboxylic acid and an alcohol, and it quickly became a standard procedure in organic synthesis.
Early 20th Century: First Synthesis of Ethyl Mandelate
While the exact date and the first researchers to synthesize ethyl mandelate are not definitively documented in a landmark publication, it is highly probable that its first preparation occurred shortly after the publication of the Fischer-Speier esterification method. The reaction of mandelic acid with ethanol in the presence of an acid catalyst would have been a logical application of this new, powerful technique. An early detailed study involving the esterification of mandelic acid was published by A. McKenzie in 1904, which provides insight into the experimental practices of the time.
Historical Development of Ethyl Mandelate
Caption: A timeline illustrating the key milestones leading to the synthesis of ethyl mandelate.
Experimental Protocols
While the seminal publication for the first synthesis of ethyl mandelate is not available, the following protocol is based on early 20th-century esterification methods and provides a detailed representation of how the synthesis would have been conducted. This protocol is adapted from the principles of Fischer-Speier esterification.
Protocol: Synthesis of Ethyl Mandelate via Fischer-Speier Esterification
Objective: To synthesize ethyl mandelate from mandelic acid and ethanol using an acid catalyst.
Materials:
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Mandelic acid
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Absolute ethanol
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate solution (saturated)
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Anhydrous sodium sulfate
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Diethyl ether
Apparatus:
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve mandelic acid in an excess of absolute ethanol.
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours to allow the esterification to proceed towards completion.
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Work-up:
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After cooling, transfer the reaction mixture to a separatory funnel.
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Wash the mixture with water to remove the excess ethanol and sulfuric acid.
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Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
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Wash again with water to remove any residual salts.
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Extraction and Drying:
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Extract the ethyl mandelate from the aqueous layer using diethyl ether.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Purification:
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Filter to remove the drying agent.
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Remove the diethyl ether by distillation.
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Purify the resulting crude ethyl mandelate by vacuum distillation.
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Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of ethyl mandelate.
Data Presentation
The following tables summarize the key quantitative data for ethyl mandelate, compiled from various chemical and spectroscopic databases.
Table 1: Physical and Chemical Properties of Ethyl Mandelate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| CAS Number | 774-40-3 | [2] |
| Appearance | Colorless to white solid or semi-solid or liquid | |
| Melting Point | 24-27 °C | |
| Boiling Point | 253-255 °C (at 760 mmHg) | |
| 103-105 °C (at 2 mmHg) | ||
| Density | 1.13 g/cm³ (at 20 °C) | |
| Refractive Index (n_D) | 1.5136 (at 25 °C) | |
| Solubility | Soluble in methanol, chloroform, and other organic solvents. |
Table 2: Spectroscopic Data of Ethyl Mandelate
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~1.2 (t, 3H, -CH₃), ~3.5 (s, 1H, -OH), ~4.2 (q, 2H, -OCH₂-), ~5.1 (s, 1H, -CH(OH)-), ~7.3-7.4 (m, 5H, Ar-H) | |
| ¹³C NMR | Signals typically observed around δ 14.1 (-CH₃), 62.5 (-OCH₂-), 72.5 (-CH(OH)-), 126-129 (Ar-C), 138 (ipso-Ar-C), 174 (C=O). | |
| IR (Infrared) | Broad peak ~3500 cm⁻¹ (O-H stretch), ~3000 cm⁻¹ (C-H stretch, aromatic and aliphatic), ~1735 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch). | |
| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z 180. Key fragments often observed at m/z 107 (C₇H₇O⁺) and 77 (C₆H₅⁺). |
Conclusion
The discovery and synthesis of ethyl mandelate are rooted in foundational moments of organic chemistry. From the initial isolation of mandelic acid to the development of efficient esterification methods, the path to obtaining this important chiral intermediate highlights the progression of chemical science. The physical and spectroscopic data presented provide a clear chemical identity for ethyl mandelate, which continues to be a crucial component in the synthesis of a wide range of pharmaceutical compounds.
